molecular formula C16H12FN3O2 B2871318 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide CAS No. 503432-62-0

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide

Cat. No.: B2871318
CAS No.: 503432-62-0
M. Wt: 297.289
InChI Key: GFUAJMSQIPTNBT-UHFFFAOYSA-N
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Description

4-Fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide is a bicyclic heteroaromatic compound featuring a pyrido[1,2-a]pyrimidin-4-one core substituted with a 7-methyl group and an N-linked 4-fluorobenzamide moiety. The 4-fluoro substituent on the benzamide group enhances lipophilicity and may influence electronic interactions with target proteins, while the 7-methyl group on the pyrido ring could modulate steric effects and metabolic stability . Structural characterization of such compounds typically employs X-ray crystallography, with software like SHELX playing a critical role in refining crystallographic data .

Properties

IUPAC Name

4-fluoro-N-(7-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FN3O2/c1-10-2-7-14-18-8-13(16(22)20(14)9-10)19-15(21)11-3-5-12(17)6-4-11/h2-9H,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFUAJMSQIPTNBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC=C(C2=O)NC(=O)C3=CC=C(C=C3)F)C=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the appropriate pyrido[1,2-a]pyrimidine derivative, which can be synthesized through cyclization reactions involving suitable precursors. The introduction of the fluorine atom can be achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor. The benzamide moiety is then introduced through amide bond formation reactions, often using coupling reagents like EDCI or HATU in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of 4-fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide can be contextualized by comparing it to analogs within the pyrido[1,2-a]pyrimidinone family. Key comparisons are summarized below:

Structural and Functional Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Potential Biological Implications
4-Fluoro-N-(7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide (Target) Pyrido[1,2-a]pyrimidin-4-one 7-methyl, 4-fluorobenzamide ~341.3 Enhanced lipophilicity, kinase inhibition
4-Fluoro-N-[(1R,9S)-6-oxo-11-pyrimidin-2-yl-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-5-yl]benzamide Tricyclic pyrido-diazatricyclo Pyrimidin-2-yl, tricyclic framework ~434.4 Increased rigidity, altered binding affinity
4-Butyl-N-{2,7-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}cyclohexane-1-carboxamide (CM627636) Pyrido[1,2-a]pyrimidin-4-one 2,7-dimethyl, butylcyclohexane-carboxamide ~398.5 Higher steric bulk, reduced solubility
4-Butoxy-N-{2-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl}benzamide (CM627738) Pyrido[1,2-a]pyrimidin-4-one 2-methyl, 4-butoxybenzamide ~367.4 Improved metabolic stability

Key Observations:

  • Tricyclic Analog (): The tricyclic framework introduces conformational rigidity, which may restrict binding to flexible active sites but enhance selectivity for specific targets.
  • The 2-methyl substituent in CM627738 may shield the pyrido ring from oxidative metabolism .
  • Fluorine vs. Alkoxy Groups: The 4-fluoro group in the target compound offers electron-withdrawing effects that could stabilize charge-transfer interactions, whereas the butoxy group in CM627738 provides steric bulk and extended half-life due to reduced CYP450-mediated clearance .

Pharmacokinetic and Thermodynamic Properties

While explicit data on the target compound’s pharmacokinetics are absent in the provided evidence, trends from analogs suggest:

  • Lipophilicity: The 4-fluoro group (ClogP ~2.1) likely positions the compound within the optimal range for oral bioavailability, whereas butyl/butoxy analogs (ClogP >3.5) may face solubility challenges.
  • Metabolic Stability: Methyl groups (e.g., 7-methyl in the target) generally reduce metabolic oxidation compared to unsubstituted analogs.

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